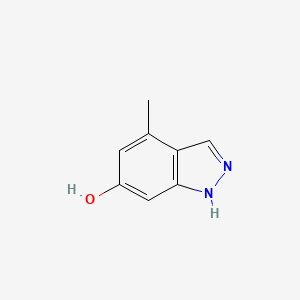

4-Methyl-1H-indazol-6-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-methyl-1H-indazol-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c1-5-2-6(11)3-8-7(5)4-9-10-8/h2-4,11H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMFKGNIMXRPRIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1C=NN2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70646479 | |

| Record name | 4-Methyl-1,2-dihydro-6H-indazol-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885521-33-5 | |

| Record name | 4-Methyl-1H-indazol-6-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885521-33-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-1,2-dihydro-6H-indazol-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Methyl-1H-indazol-6-ol: A Privileged Scaffold in Kinase Inhibitor Design

This guide provides a comprehensive technical overview of 4-Methyl-1H-indazol-6-ol, a heterocyclic compound of significant interest to researchers and professionals in drug development. We will delve into its chemical structure, properties, synthesis, and, most importantly, its potential as a core scaffold in the design of targeted therapeutics, particularly protein kinase inhibitors.

Introduction: The Indazole Nucleus in Medicinal Chemistry

The indazole ring system, a fusion of benzene and pyrazole rings, is a cornerstone of modern medicinal chemistry. Its rigid, bicyclic structure and ability to participate in various non-covalent interactions, especially hydrogen bonding, make it a "privileged scaffold." This means it is a recurring motif in a multitude of biologically active compounds. Indazole derivatives are integral to numerous FDA-approved drugs, including the anti-cancer agents Pazopanib (a multi-targeted tyrosine kinase inhibitor) and Niraparib (a PARP inhibitor)[1]. Their prevalence underscores the utility of this scaffold in creating potent and selective modulators of biological targets[1][2]. This guide focuses specifically on the this compound isomer, dissecting its chemical attributes and exploring its strategic value in drug discovery programs.

Chemical Identity and Physicochemical Properties

This compound is a substituted indazole characterized by a methyl group at position 4 and a hydroxyl group at position 6. The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-indazole form[1][3].

Chemical Structure:

(Note: An actual image would be generated here in a real application)

(Note: An actual image would be generated here in a real application)

Table 1: Core Chemical and Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | This compound | - |

| Synonyms | 6-Hydroxy-4-methyl-(1H)indazole | [4] |

| CAS Number | 885521-33-5 | [4] |

| Molecular Formula | C₈H₈N₂O | [4] |

| Molecular Weight | 148.16 g/mol | [4] |

| InChI Key | XMFKGNIMXRPRIX-UHFFFAOYSA-N | [4] |

| Predicted XLogP3 | 1.8 | [5] |

| Predicted Melting Point | Data not available. Related compounds like 4-Methyl-1H-indazole melt at 110-120 °C[6]. | - |

| Predicted Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO, methanol, and ethyl acetate. | - |

Proposed Synthesis Protocol

Rationale: This synthetic strategy is chosen for its reliability and use of well-understood transformations. It begins with a readily available, appropriately substituted aniline. Diazotization followed by reduction and cyclization is a classic and effective method for constructing the indazole core. The final demethylation step to reveal the phenol is a standard and high-yielding reaction.

Experimental Protocol: A Four-Step Synthesis

Step 1: Acetylation of 3-Methyl-5-nitroaniline (Compound 1)

-

Dissolve 3-methyl-5-nitroaniline (1.0 eq) in glacial acetic acid (5 vol).

-

Add acetic anhydride (1.2 eq) dropwise at room temperature.

-

Heat the mixture to 50°C and stir for 2 hours, monitoring by TLC for the disappearance of the starting material.

-

Cool the reaction mixture and pour it into ice-water.

-

Filter the resulting precipitate, wash with water, and dry under vacuum to yield N-(3-methyl-5-nitrophenyl)acetamide (Compound 2).

Step 2: Reduction of the Nitro Group

-

Suspend Compound 2 (1.0 eq) in ethanol (10 vol).

-

Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 eq).

-

Heat the mixture to reflux (approx. 78°C) for 3-4 hours.

-

Cool the reaction, and carefully basify with a saturated sodium bicarbonate solution until the pH is ~8.

-

Extract the product with ethyl acetate (3 x 10 vol).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-(5-amino-3-methylphenyl)acetamide (Compound 3).

Step 3: Diazotization and Intramolecular Cyclization (Jacobson-Huber type)

-

Dissolve Compound 3 (1.0 eq) in a mixture of glacial acetic acid and acetic anhydride.

-

Cool the solution to 0-5°C in an ice bath.

-

Add sodium nitrite (NaNO₂) (1.1 eq) portion-wise, maintaining the temperature below 10°C.

-

Allow the reaction to stir at this temperature for 1 hour, then warm to room temperature and stir for an additional 2 hours. This effects the cyclization to the indazole ring.

-

Pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the organic layer with saturated sodium bicarbonate solution, then brine. Dry over anhydrous sodium sulfate and concentrate. Purify by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield 6-acetoxy-4-methyl-1H-indazole.

-

Alternative: A more direct approach involves the nitrosation of a substituted 2-methylacetanilide in acetic acid[7].

Step 4: Hydrolysis of the Acetate Ester

-

Dissolve the 6-acetoxy-4-methyl-1H-indazole (1.0 eq) in methanol (10 vol).

-

Add potassium carbonate (K₂CO₃) (2.0 eq).

-

Stir the mixture at room temperature for 2-3 hours until TLC indicates complete conversion.

-

Neutralize the mixture with 1M HCl.

-

Remove methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, concentrate, and purify by recrystallization or column chromatography to yield the final product, This compound (Compound 4) .

Caption: Proposed synthetic workflow for this compound.

Spectroscopic Profile (Predicted)

No experimental spectra for this compound are publicly available. However, a predicted profile can be constructed based on known data for the indazole scaffold and substituent effects[9][10][11].

-

¹H NMR (400 MHz, DMSO-d₆):

-

~13.0 ppm (s, 1H): NH proton of the indazole ring. This signal is typically broad.

-

~9.5 ppm (s, 1H): Phenolic OH proton.

-

~7.9 ppm (s, 1H): H3 proton on the pyrazole ring.

-

~6.8 ppm (s, 1H): H7 proton, singlet due to meta-positioning relative to other aromatic protons.

-

~6.6 ppm (s, 1H): H5 proton, singlet due to meta-positioning relative to other aromatic protons.

-

~2.4 ppm (s, 3H): Methyl (CH₃) protons at the C4 position.

-

-

¹³C NMR (100 MHz, DMSO-d₆):

-

~158 ppm: C6 (carbon bearing the hydroxyl group).

-

~142 ppm: C7a (bridgehead carbon).

-

~135 ppm: C3a (bridgehead carbon).

-

~133 ppm: C3.

-

~125 ppm: C4 (carbon bearing the methyl group).

-

~115 ppm: C7.

-

~98 ppm: C5.

-

~18 ppm: C of the methyl group.

-

-

IR (ATR, cm⁻¹):

-

3300-3100 (broad): O-H and N-H stretching.

-

3050-3000: Aromatic C-H stretching.

-

2950-2850: Aliphatic C-H stretching (methyl group).

-

~1620, 1580, 1480: Aromatic C=C stretching.

-

-

Mass Spectrometry (EI):

-

m/z 148 (M⁺): Molecular ion peak.

-

Key Fragments: Loss of N₂ and HCN are characteristic fragmentation pathways for indazoles.

-

Applications in Drug Discovery: A Scaffold for Kinase Inhibition

While this compound has not been extensively profiled as a standalone agent, its true value lies in its utility as a molecular scaffold for building potent and selective kinase inhibitors. The indazole core serves as an excellent anchor, forming critical hydrogen bonds with the hinge region of the ATP-binding pocket in many kinases.

Case Study 1: The Indazol-4-yl Motif in PI3K Inhibition

The phosphatidylinositol-3-kinase (PI3K) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its hyperactivation is a common feature in many cancers. The compound GDC-0941 , a potent and selective inhibitor of Class I PI3K, prominently features a 2-(1H-indazol-4-yl) moiety[12][13]. This part of the molecule is crucial for binding and activity. The structural similarity of our topic compound to this active fragment suggests it could serve as a valuable starting point or building block for novel PI3K inhibitors.

Case Study 2: The Indazol-6-yl Motif in PLK4 Inhibition

Polo-like kinase 4 (PLK4) is a master regulator of centriole duplication, and its inhibition is a promising strategy for cancer therapy. The clinical candidate CFI-400945 is a potent, orally active PLK4 inhibitor built upon a 2-(1H-indazol-6-yl) core[14]. The indazole ring is fundamental to its mechanism of action. Our compound, this compound, shares this core structure, including the C6 substitution pattern (hydroxyl vs. the point of attachment in CFI-400945), making it an attractive scaffold for developing new PLK4 inhibitors or inhibitors of other kinases that share similar binding motifs.

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway.

Conclusion and Future Outlook

This compound represents a strategically valuable chemical entity for drug discovery. While it may not be a final drug candidate itself, its structure embodies the key features of the indazole privileged scaffold that have proven successful in numerous kinase inhibitor programs. Its synthesis is achievable through established chemical transformations, and its structure is ripe for elaboration. Future research should focus on utilizing this compound as a core building block in library synthesis campaigns targeting various protein kinases. By appending diverse functional groups at the N1, C3, or O6 positions, medicinal chemists can rapidly generate novel chemical matter with the potential for high potency and selectivity, continuing the successful legacy of the indazole scaffold in modern medicine.

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. 1-methyl-1H-indazol-6-ol | C8H8N2O | CID 135503223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. H37039.06 [thermofisher.com]

- 7. US3988347A - Process for the preparation of substituted indazoles - Google Patents [patents.google.com]

- 8. Indazole synthesis [organic-chemistry.org]

- 9. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Indazole(271-44-3) 1H NMR spectrum [chemicalbook.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The discovery of Polo-like kinase 4 inhibitors: identification of (1R,2S).2-(3-((E).4-(((cis).2,6-dimethylmorpholino)methyl)styryl). 1H.indazol-6-yl)-5'-methoxyspiro[cyclopropane-1,3'-indolin]-2'-one (CFI-400945) as a potent, orally active antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Methyl-1H-indazol-6-ol CAS number and identifiers

An In-Depth Technical Guide to 4-Methyl-1H-indazol-6-ol

Prepared by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details its chemical identifiers, physicochemical properties, and places it within the broader context of indazole chemistry. While specific experimental data for this molecule is sparse in public literature, this guide synthesizes information from related structures and established synthetic methodologies to offer valuable insights for researchers. It includes a discussion of potential synthetic routes, hypothetical experimental protocols, and the known biological relevance of the indazole scaffold. This guide is intended for researchers, chemists, and professionals in the field of drug development who require a foundational understanding of this specific chemical entity.

The Indazole Scaffold: A Privileged Core in Medicinal Chemistry

Indazole is a bicyclic heterocyclic aromatic organic compound consisting of a benzene ring fused to a pyrazole ring. This scaffold exists in two principal tautomeric forms, 1H-indazole and 2H-indazole, with the 1H-tautomer being the more thermodynamically stable and predominant form.[1][2] The indazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide variety of biological targets.

The unique arrangement of nitrogen atoms allows indazoles to act as both hydrogen bond donors and acceptors, facilitating diverse interactions with enzymes and receptors. Consequently, indazole derivatives have been successfully developed into drugs with a wide spectrum of pharmacological activities, including anti-tumor, anti-inflammatory, anti-HIV, and antibacterial properties.[1] Compounds like Pazopanib and Niraparib are prominent examples of FDA-approved anticancer drugs built upon the indazole core.[1] The strategic placement of substituents on the indazole ring system allows for the fine-tuning of a compound's steric, electronic, and pharmacokinetic properties, making it a versatile template for library synthesis and lead optimization.

Core Compound Identification: this compound

Precise identification is critical for regulatory compliance, procurement, and scientific communication. This compound is cataloged under a unique set of identifiers that distinguish it from its isomers and related compounds.

| Identifier | Value | Source |

| CAS Number | 885521-33-5 | CymitQuimica[3] |

| Chemical Name | This compound | CymitQuimica[3] |

| Synonyms | 6-Hydroxy-4-methyl-(1H)indazole, 4-methyl-1,2-dihydroindazol-6-one | CymitQuimica[3] |

| Molecular Formula | C₈H₈N₂O | CymitQuimica[3] |

| Molecular Weight | 148.16 g/mol | CymitQuimica[3] |

| InChI | InChI=1S/C8H8N2O/c1-5-2-6(11)3-8-7(5)4-9-10-8/h2-4,11H,1H3,(H,9,10) | CymitQuimica[3] |

| InChIKey | XMFKGNIMXRPRIX-UHFFFAOYSA-N | CymitQuimica[3] |

| Canonical SMILES | Cc1cc(c2c(c1)[nH]nc2)O | Derived from structure |

Synthetic Strategies and Methodologies

The synthesis of substituted indazoles can be achieved through various classical and modern organic chemistry reactions. These generally involve the formation of the pyrazole ring fused to a pre-functionalized benzene ring.

General Approaches to Indazole Synthesis

Modern synthetic methods often rely on intramolecular cyclization reactions. Key strategies that have been successfully employed include:

-

Palladium-catalyzed C-N bond formation: This involves the cyclization of starting materials like o-alkyne azoarenes.[2]

-

Copper-catalyzed cyclization: o-Haloaryl N-sulfonylhydrazones can be cyclized using copper catalysts to form the indazole ring system.[1]

-

Metal-free C-H amination: Oxidants such as iodine or [bis-(trifluoroacetoxy)iodo]benzene (PIFA) can mediate the direct intramolecular amination of aryl C-H bonds in hydrazones to yield 1H-indazoles.[1]

Hypothetical Synthesis of this compound

A plausible synthetic route to this compound, based on established indazole syntheses, is depicted below. This pathway begins with a commercially available substituted toluene and proceeds through nitration, reduction, diazotization, and cyclization steps. The choice of a methoxy group as a precursor for the final hydroxyl group is a common tactic, as it is relatively stable under various reaction conditions and can be deprotected in the final step.

Caption: Hypothetical synthetic pathway to this compound.

Potential Applications in Drug Discovery

While this compound is not itself an established therapeutic agent, its structure makes it a valuable building block for the synthesis of more complex molecules with potential pharmacological activity. The indazole core is a known pharmacophore, and the methyl and hydroxyl groups at the 4- and 6-positions, respectively, provide vectors for further chemical modification.

-

As a Synthetic Intermediate: The hydroxyl group can be alkylated, acylated, or converted into a triflate for cross-coupling reactions. The NH of the pyrazole ring is also a key site for substitution, which is known to significantly modulate biological activity.

-

Fragment-Based Drug Design (FBDD): This molecule could serve as a starting fragment for FBDD campaigns. Its modest complexity and molecular weight are ideal for screening against biological targets like kinases or protein-protein interaction sites.[1]

-

Analogue Synthesis: It can be used to synthesize analogues of known bioactive indazoles. For example, related structures like 4-Bromo-6-methyl-1H-indazole are used in the development of novel therapeutics in oncology and neurology.[4] The replacement of the bromine with a hydroxyl group could alter the compound's solubility, metabolic stability, and target engagement profile.

Representative Experimental Protocol: N-Alkylation

The following is a representative, non-validated protocol for the N-alkylation of this compound. This procedure is illustrative and must be adapted and optimized for specific substrates and laboratory conditions.

Objective: To synthesize 1-Ethyl-4-methyl-1H-indazol-6-ol.

Materials:

-

This compound (1.0 eq)

-

Iodoethane (1.2 eq)

-

Potassium Carbonate (K₂CO₃) (2.0 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Magnesium Sulfate (MgSO₄), anhydrous

-

Silica gel for column chromatography

Methodology:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound and anhydrous K₂CO₃.

-

Causality: An inert atmosphere prevents side reactions with atmospheric oxygen and moisture. K₂CO₃ is a mild base used to deprotonate the indazole NH, forming the more nucleophilic indazolide anion.

-

-

Solvent Addition: Add anhydrous DMF via syringe. Stir the suspension for 15 minutes at room temperature.

-

Causality: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the Sₙ2 reaction without solvating the anionic nucleophile excessively.

-

-

Electrophile Addition: Add iodoethane dropwise to the stirring suspension.

-

Causality: Iodoethane is the electrophile. Dropwise addition helps to control any potential exotherm.

-

-

Reaction Monitoring: Heat the reaction to 50 °C and monitor its progress by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Causality: Heating increases the reaction rate. TLC allows for qualitative assessment of the reaction's completion by comparing the spots of the starting material, product, and co-spot.

-

-

Work-up: Cool the reaction to room temperature. Quench by adding deionized water. Transfer the mixture to a separatory funnel and extract three times with EtOAc.

-

Causality: The water quench dissolves the inorganic salts (K₂CO₃, KI). EtOAc is a water-immiscible organic solvent used to extract the desired organic product. Multiple extractions ensure efficient recovery.

-

-

Purification (Aqueous Wash): Combine the organic layers and wash sequentially with water and then brine.

-

Causality: The water wash removes residual DMF. The brine wash removes bulk water from the organic layer, initiating the drying process.

-

-

Purification (Drying & Filtration): Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator.

-

Causality: MgSO₄ is a drying agent that removes trace water. Rotary evaporation removes the volatile solvent (EtOAc) to yield the crude product.

-

-

Purification (Chromatography): Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Causality: This step separates the desired N1-alkylated product from the potentially formed N2-alkylated isomer and other impurities based on their differential polarity.

-

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Caption: A standard workflow for N-alkylation and purification.

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate care. While specific toxicology data is not available, related heterocyclic compounds can be irritants or harmful.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

A comprehensive, substance-specific Safety Data Sheet (SDS) should be consulted before use.

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of 4-Methyl-1H-indazol-6-ol

Executive Summary

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern drug discovery and chemical research for the unambiguous structural elucidation of novel chemical entities.[1][2] The indazole scaffold, a bicyclic heteroaromatic system, is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities. This guide provides a comprehensive technical analysis of the ¹H and ¹³C NMR spectra of a specific derivative, 4-Methyl-1H-indazol-6-ol. By integrating fundamental NMR principles with predictive data based on substituent effects, this document serves as an expert resource for researchers. We will dissect the anticipated spectral features, provide a robust experimental framework for their verification, and illustrate the logical workflow required for complete spectral assignment. Every analytical point is grounded in established spectroscopic principles and supported by authoritative references to ensure scientific integrity.

The this compound Scaffold: Structure and Electronic Landscape

Indazole (1H-indazole) is a ten-π electron aromatic system composed of a fused benzene and pyrazole ring. Due to annular tautomerism, the NH proton can reside on either nitrogen atom (N1 or N2). However, extensive experimental and theoretical studies have confirmed that the 1H-tautomer is the thermodynamically dominant form in solution for most derivatives.[3][4] This guide will proceed with the analysis of the 1H-tautomer of this compound.

The electronic character of the indazole ring is significantly modulated by its substituents. In this compound, both the methyl group (-CH₃) at the C4 position and the hydroxyl group (-OH) at the C6 position are classical electron-donating groups (EDGs). Their presence increases the electron density of the aromatic system, particularly at the ortho and para positions, leading to characteristic upfield shifts (increased shielding) for specific nuclei compared to the unsubstituted parent indazole.

Caption: Molecular structure and atom numbering of this compound.

Predicted ¹H NMR Spectrum: A Proton-by-Proton Analysis

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. The predicted spectrum for this compound in a solvent like DMSO-d₆ is detailed below. The choice of DMSO-d₆ is critical as its hydrogen-bond accepting nature slows the exchange rate of the N-H and O-H protons, allowing them to be observed as distinct, often broad, signals.[5]

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Justification |

| N1-H | ~12.5 - 13.5 | Broad Singlet | - | 1H | Typical downfield chemical shift for indazole N-H protons in DMSO. Disappears upon D₂O exchange.[6] |

| C3-H | ~7.9 - 8.1 | Singlet | - | 1H | Located on the pyrazole ring, adjacent to two nitrogen atoms. Deshielded and typically lacks coupling partners. |

| C6-OH | ~9.0 - 10.0 | Broad Singlet | - | 1H | Phenolic proton, chemical shift is concentration and temperature dependent. Disappears upon D₂O exchange. |

| C7-H | ~7.0 - 7.2 | Doublet | J = 8.5 - 9.0 (ortho) | 1H | Ortho to the electron-donating N1-H group and meta to the -OH group. Experiences ortho coupling with H5. |

| C5-H | ~6.6 - 6.8 | Doublet | J = 8.5 - 9.0 (ortho) | 1H | Ortho to the strongly electron-donating -OH group, resulting in a significant upfield shift. Experiences ortho coupling with H7. |

| C4-CH ₃ | ~2.2 - 2.4 | Singlet | - | 3H | Aliphatic methyl protons attached to an aromatic ring. Appears as a singlet due to the absence of adjacent protons. |

Predicted ¹³C NMR Spectrum: Probing the Carbon Skeleton

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. Broadband proton decoupling is typically employed, resulting in a spectrum where each unique carbon appears as a singlet.[7] The chemical shifts are highly sensitive to the local electronic environment.

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

| Carbon Assignment | Predicted δ (ppm) | Justification |

| C6 | ~155 - 160 | Aromatic carbon bearing the strongly deshielding hydroxyl group. Expected to be the most downfield carbon in the benzene ring. |

| C7a | ~140 - 142 | Quaternary bridgehead carbon adjacent to N1. A characteristic shift for this position in the indazole system. |

| C3 | ~133 - 136 | Carbon in the pyrazole ring, deshielded by the adjacent nitrogen atoms. |

| C3a | ~122 - 125 | Quaternary bridgehead carbon adjacent to C4. |

| C4 | ~118 - 122 | Quaternary carbon bearing the methyl group. Its shift is influenced by the substituent effect. |

| C7 | ~114 - 117 | Shielded by the adjacent N1 atom and the para -OH group. |

| C5 | ~100 - 105 | Strongly shielded (shifted upfield) due to the ortho effect of the powerful electron-donating hydroxyl group. |

| C4-C H₃ | ~15 - 20 | Typical chemical shift for a methyl group attached to an aromatic ring. |

A Self-Validating Experimental Protocol for Structural Confirmation

The following protocols outline a comprehensive, self-validating workflow to acquire and confirm the NMR data for this compound. This multi-step approach ensures the highest level of confidence in the final structural assignment.[8][9]

Sample Preparation

-

Compound Preparation : Ensure the sample of this compound is of high purity (>95%), typically confirmed by LC-MS, to avoid interfering signals from impurities.

-

Solvent Selection : Use high-purity deuterated dimethyl sulfoxide (DMSO-d₆, 99.9 atom % D).

-

Concentration : Dissolve 5-10 mg of the compound in approximately 0.6 mL of DMSO-d₆ directly in a clean, dry 5 mm NMR tube.

-

Internal Standard : Add a minimal amount of tetramethylsilane (TMS) to serve as the internal reference (δ = 0.00 ppm for both ¹H and ¹³C spectra).

NMR Data Acquisition

A standard suite of 1D and 2D NMR experiments should be performed on a spectrometer operating at a field strength of 400 MHz or higher to ensure adequate signal dispersion.

-

¹H NMR : Acquire a standard one-dimensional proton spectrum.

-

D₂O Exchange : After acquiring the initial ¹H spectrum, add one drop of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the spectrum. The signals corresponding to the exchangeable N1-H and C6-OH protons will diminish or disappear, confirming their assignment.[6]

-

¹³C NMR : Acquire a broadband proton-decoupled ¹³C spectrum.

-

DEPT-135 : Perform a Distortionless Enhancement by Polarization Transfer experiment. This will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. Quaternary carbons will be absent. For this molecule, it will confirm the positive signals of C3, C5, C7 (CH) and the C4-methyl (CH₃).

-

2D ¹H-¹H COSY (Correlation Spectroscopy) : This experiment identifies protons that are spin-coupled to each other. A cross-peak will appear between the signals for H5 and H7, confirming their ortho relationship.

-

2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) : This spectrum correlates protons directly to the carbons they are attached to (one-bond J-coupling). It will provide unambiguous assignment for all protonated carbons: C3-H3, C5-H5, C7-H7, and the methyl C-H.[8]

-

2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) : This powerful experiment shows correlations between protons and carbons over two to three bonds. It is essential for assigning the quaternary (non-protonated) carbons and piecing together the molecular fragments. Key expected correlations include:

-

C4-CH₃ protons to C3a , C4 , and C5 .

-

H5 proton to C4 , C7 , and C3a .

-

H7 proton to C5 and C3a .

-

H3 proton to C3a and C7a .

-

Visualization of the Structural Elucidation Workflow

The logical process of interpreting the suite of NMR experiments to arrive at a confirmed structure is a cornerstone of chemical analysis. The following diagram illustrates this workflow.

Caption: Workflow for the complete NMR-based structural elucidation.

Conclusion

The structural characterization of this compound is readily achievable through a systematic application of modern NMR spectroscopy. While this guide presents a highly accurate, predictive model of the ¹H and ¹³C NMR spectra, it is the synergy between prediction and experimental verification that embodies rigorous scientific practice. The distinct electronic effects of the methyl and hydroxyl substituents create a unique and interpretable spectral fingerprint. By following the detailed experimental protocol—from careful sample preparation to the strategic application of 1D and 2D NMR techniques—researchers can unambiguously confirm the molecular structure, providing the foundational data essential for drug development, patent applications, and further scientific inquiry.

References

- 1. jchps.com [jchps.com]

- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 3. researchgate.net [researchgate.net]

- 4. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

- 7. azooptics.com [azooptics.com]

- 8. emerypharma.com [emerypharma.com]

- 9. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Mass Spectrometry of 4-Methyl-1H-indazol-6-ol

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 4-Methyl-1H-indazol-6-ol, a heterocyclic compound of interest to researchers and professionals in drug development. This document will delve into the theoretical and practical aspects of its characterization using modern mass spectrometry techniques, offering insights grounded in established scientific principles and field experience.

Introduction

This compound belongs to the indazole class of aromatic heterocyclic compounds, which are significant scaffolds in medicinal chemistry due to their diverse biological activities. Accurate characterization of such molecules is paramount for drug discovery, development, and quality control. Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight and elucidating the structure of organic compounds.[1] This guide will explore the expected behavior of this compound under various mass spectrometric conditions, with a focus on electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI).

Chemical Properties of this compound

A foundational understanding of the analyte's chemical properties is crucial for developing a robust mass spectrometry method.

| Property | Value | Source |

| Molecular Formula | C₈H₈N₂O | [2] |

| Molecular Weight | 148.16 g/mol | [3] |

| Exact Mass | 148.0637 Da | [3] |

| Structure | ||

|

The presence of nitrogen atoms in the indazole ring makes the molecule susceptible to protonation, a key step in electrospray ionization. The aromatic nature of the ring system provides stability to the molecular ion and influences its fragmentation pathways.

Principles of Mass Spectrometry for this compound Analysis

Mass spectrometry involves the ionization of a sample followed by the separation of ions based on their mass-to-charge ratio (m/z). For a small molecule like this compound, "soft" ionization techniques are preferred to minimize fragmentation and preserve the molecular ion.

Electrospray Ionization (ESI)

ESI is a soft ionization technique that is well-suited for polar molecules. In positive ion mode, a protonated molecule, [M+H]⁺, is typically formed. The stability of the indazole ring suggests that the protonated molecular ion of this compound will be readily observed. Tandem mass spectrometry (MS/MS) can then be employed to induce fragmentation of the isolated [M+H]⁺ ion, providing valuable structural information.[4]

Matrix-Assisted Laser Desorption/Ionization (MALDI)

MALDI is another soft ionization technique, often used for larger molecules but also applicable to small molecules with the appropriate matrix.[5][6] The choice of matrix is critical for successful MALDI analysis of low molecular weight compounds to avoid interference from matrix ions in the low m/z region.[2][7][8] For an aromatic compound like this compound, matrices such as α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB) are common starting points.[9]

Predicted Fragmentation Pathways

Based on the known fragmentation patterns of indazole and indole derivatives, the following pathways are predicted for the [M+H]⁺ ion of this compound (m/z 149.0710).[10][11]

The primary fragmentation events are expected to involve the cleavage of the indazole ring system and the loss of small neutral molecules.

Caption: Predicted fragmentation of this compound.

-

Loss of N₂: A common fragmentation for nitrogen-containing heterocyclic compounds, leading to a fragment at m/z 121.0653.

-

Loss of CO: The hydroxyl group on the benzene ring can facilitate the loss of carbon monoxide, also resulting in a fragment around m/z 121.

-

Loss of a Methyl Radical: Cleavage of the methyl group would produce a fragment at m/z 134.0479.

-

Loss of HCN: Ring cleavage can lead to the elimination of hydrogen cyanide, yielding a fragment at m/z 122.0582.

-

Sequential Losses: Further fragmentation of the primary product ions, such as the sequential loss of N₂ and CO, can also occur.

Predicted Mass Spectrum of this compound

The following table summarizes the predicted m/z values for the key ions expected in the positive ion mode mass spectrum of this compound.

| Ion | Predicted m/z (Da) | Description |

| [M+H]⁺ | 149.0710 | Protonated molecular ion |

| [M+Na]⁺ | 171.0529 | Sodium adduct |

| [M-N₂+H]⁺ | 121.0653 | Loss of molecular nitrogen |

| [M-CO+H]⁺ | 121.0504 | Loss of carbon monoxide |

| [M-CH₃+H]⁺ | 134.0479 | Loss of a methyl radical |

| [M-HCN+H]⁺ | 122.0582 | Loss of hydrogen cyanide |

Detailed Experimental Protocols

To achieve high-quality mass spectrometric data for this compound, meticulous sample preparation and instrument optimization are essential.

Protocol 1: ESI-MS/MS Analysis

This protocol outlines a general procedure for the analysis of this compound using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

Caption: ESI-MS/MS experimental workflow.

Steps:

-

Sample Preparation: Dissolve this compound in a 1:1 mixture of LC-MS grade methanol and water containing 0.1% formic acid to a final concentration of 1 µg/mL.

-

Liquid Chromatography: Inject the sample onto a C18 reverse-phase column. Use a gradient elution with mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).

-

Mass Spectrometry:

-

Ionize the eluent using an ESI source in positive ion mode.

-

Perform a full scan (MS1) over an m/z range of 100-300 to detect the protonated molecular ion ([M+H]⁺ at m/z 149.0710).

-

Perform a product ion scan (MS/MS) on the precursor ion at m/z 149.07, using collision-induced dissociation (CID) to generate fragment ions.

-

-

Data Analysis: Analyze the resulting mass spectra to identify the molecular ion and characteristic fragment ions. Compare the observed fragmentation pattern with the predicted pathways.

Protocol 2: MALDI-TOF MS Analysis

This protocol describes a general procedure for analyzing this compound using a MALDI-Time-of-Flight (TOF) mass spectrometer.

Steps:

-

Matrix and Sample Solution Preparation:

-

Prepare a saturated solution of α-cyano-4-hydroxycinnamic acid (CHCA) in 1:1 acetonitrile/water with 0.1% trifluoroacetic acid (TFA).

-

Dissolve this compound in the same solvent to a concentration of 10 pmol/µL.

-

-

Sample Spotting:

-

Mix the sample and matrix solutions in a 1:1 ratio.

-

Spot 1 µL of the mixture onto a MALDI target plate and allow it to air dry (dried-droplet method).

-

-

Mass Spectrometry:

-

Acquire mass spectra in positive reflectron mode using a suitable laser intensity.

-

Calibrate the instrument using a standard peptide mixture.

-

-

Data Analysis: Identify the [M+H]⁺ ion and any observed fragment ions.

Conclusion

This technical guide provides a predictive framework for the mass spectrometric analysis of this compound. By leveraging established principles of ESI and MALDI mass spectrometry and drawing analogies from related heterocyclic compounds, we have proposed likely ionization products and fragmentation pathways. The detailed experimental protocols offer a starting point for researchers to develop and validate robust analytical methods for the characterization of this and similar molecules. The successful application of these techniques will undoubtedly facilitate further research and development in the fields of medicinal chemistry and drug discovery.

References

- 1. organomation.com [organomation.com]

- 2. researchgate.net [researchgate.net]

- 3. youtube.com [youtube.com]

- 4. MALDI Matrices for the Analysis of Low Molecular Weight Compounds: Rational Design, Challenges and Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scilit.com [scilit.com]

- 6. youtube.com [youtube.com]

- 7. MALDI matrices for low molecular weight compounds: an endless story? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. MALDI matrices for low molecular weight compounds: an endless story? | Semantic Scholar [semanticscholar.org]

- 9. discovery.researcher.life [discovery.researcher.life]

- 10. researchgate.net [researchgate.net]

- 11. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC [pmc.ncbi.nlm.nih.gov]

The Expanding Therapeutic Potential of Novel Indazole Derivatives: A Technical Guide to Unraveling Their Biological Activity

For Immediate Release

[City, State] – January 5, 2026 – The indazole nucleus, a bicyclic heteroaromatic system, has emerged as a "privileged scaffold" in medicinal chemistry, forming the core of numerous clinically approved drugs and promising therapeutic candidates.[1] This guide offers an in-depth exploration for researchers, scientists, and drug development professionals into the multifaceted biological activities of novel indazole derivatives, providing both the theoretical framework and practical methodologies to assess their potential.

The Indazole Core: A Foundation for Diverse Pharmacology

The indazole scaffold, consisting of a benzene ring fused to a pyrazole ring, exists in two primary tautomeric forms: the more thermodynamically stable 1H-indazole and the 2H-indazole.[2][3] This structural versatility allows for extensive chemical modification, leading to a wide array of derivatives with diverse pharmacological profiles. While naturally occurring indazoles are rare, synthetic derivatives have demonstrated significant therapeutic potential across various disease areas, including oncology, inflammation, infectious diseases, and neurodegenerative disorders.[2][4]

Anticancer Activity: Targeting the Hallmarks of Malignancy

Indazole derivatives have shown remarkable promise as anticancer agents, with several compounds, such as Axitinib, Pazopanib, and Niraparib, already receiving FDA approval for the treatment of various cancers.[5][6] The anticancer mechanisms of these compounds are diverse and often target key pathways involved in tumor growth, proliferation, and survival.

Mechanism of Action: Kinase Inhibition

A primary mechanism through which indazole derivatives exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cellular processes frequently dysregulated in cancer.[5][7]

-

Tyrosine Kinase Inhibition: Many indazole-based compounds are potent inhibitors of tyrosine kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR).[3] By blocking these receptors, they can inhibit angiogenesis (the formation of new blood vessels that supply tumors) and curb cancer cell proliferation.

-

Serine/Threonine Kinase Inhibition: Indazole derivatives also target serine/threonine kinases like Aurora kinases and Polo-like kinase 4 (PLK4), which are essential for mitotic progression.[3][8] Inhibition of these kinases can lead to mitotic catastrophe and cell death in rapidly dividing cancer cells.

Induction of Apoptosis

Beyond kinase inhibition, novel indazole derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. One reported mechanism involves the upregulation of pro-apoptotic proteins like Bax and cleaved caspase-3, and the downregulation of anti-apoptotic proteins such as Bcl-2.[9] This disruption of the delicate balance between pro- and anti-apoptotic factors pushes the cell towards self-destruction.

Experimental Workflow: Evaluation of Anticancer Activity

Caption: Workflow for assessing the anticancer potential of novel indazole derivatives.

Protocol: MTT Assay for Cell Viability

This protocol provides a method for assessing the cytotoxic effects of novel indazole derivatives on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[2][9] The amount of formazan produced is proportional to the number of living cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Novel indazole derivative (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well flat-bottom sterile culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells per well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.[2]

-

Compound Treatment: Prepare serial dilutions of the indazole derivative in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well.[10]

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light, to allow for the formation of formazan crystals.[2]

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[11]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[2]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Anti-inflammatory Properties: Quelling the Fire of Inflammation

Chronic inflammation is a key driver of numerous diseases. Indazole derivatives have demonstrated significant anti-inflammatory activity, with some compounds acting as non-steroidal anti-inflammatory drugs (NSAIDs).[12][13]

Mechanism of Action

-

COX-2 Inhibition: A primary anti-inflammatory mechanism of indazoles is the inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory prostaglandins.[12][14]

-

Cytokine Modulation: Certain indazole derivatives can also suppress the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β).[12][14]

-

Nitric Oxide Synthase Inhibition: Some indazoles have been shown to inhibit inducible nitric oxide synthase (iNOS), an enzyme that produces nitric oxide, a mediator of inflammation.[15]

Protocol: In Vitro COX-2 Inhibition Assay

This fluorometric assay is suitable for high-throughput screening of COX-2 inhibitors.

Principle: The assay measures the activity of human recombinant COX-2 by detecting the intermediate product, Prostaglandin G2. A fluorescent probe reacts with Prostaglandin G2 to produce a signal proportional to the enzyme's activity.[16]

Materials:

-

COX-2 Inhibitor Screening Kit (containing human recombinant COX-2, assay buffer, probe, cofactor, and arachidonic acid)

-

Novel indazole derivative

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Inhibitor Preparation: Dissolve and dilute the test indazole derivative to the desired concentration in the provided assay buffer.

-

Reaction Mix Preparation: Prepare a reaction mix containing the COX assay buffer, COX probe, and COX cofactor as per the kit's instructions.

-

Enzyme and Inhibitor Incubation: Add the reaction mix to the wells, followed by the diluted test inhibitor or a known inhibitor (positive control). Add the human recombinant COX-2 enzyme and incubate for 10 minutes at 37°C.[17]

-

Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.[16]

-

Fluorescence Measurement: Immediately measure the fluorescence kinetically at an excitation of 535 nm and an emission of 587 nm.[16]

-

Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition of COX-2 activity by the test compound compared to the no-inhibitor control.

Antimicrobial Activity: A New Front in the Fight Against Pathogens

The rise of antimicrobial resistance necessitates the development of new therapeutic agents. Indazole derivatives have shown promise as antibacterial, antifungal, and even antiprotozoal agents.[4][18]

Spectrum of Activity

-

Antibacterial: Indazole derivatives have demonstrated activity against a range of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.[4][18]

-

Antifungal: Significant antifungal activity has been observed against various fungal strains, notably Candida albicans and Aspergillus species.[19][20]

-

Antiprotozoal: Some 2H-indazole derivatives have shown potent activity against protozoa such as Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis, in some cases exceeding the potency of the reference drug metronidazole.[16][21]

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of a novel indazole derivative against a specific microorganism.

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[15][22]

Materials:

-

Bacterial or fungal strain of interest

-

Cation-adjusted Mueller Hinton Broth (or other suitable growth medium)

-

Novel indazole derivative

-

Sterile 96-well microtiter plates

-

Spectrophotometer or McFarland standards

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism in broth, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[18]

-

Compound Dilution: Prepare serial twofold dilutions of the indazole derivative in the broth directly in the wells of a 96-well plate. The concentration range should be sufficient to encompass the expected MIC.[18]

-

Inoculation: Add the standardized inoculum to each well containing the diluted compound. Include a growth control well (inoculum without compound) and a sterility control well (broth only).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

Result Interpretation: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[15]

Neuroprotective Effects: Shielding the Nervous System

Neurodegenerative diseases like Parkinson's and Alzheimer's represent a significant and growing healthcare challenge. Indazole derivatives are being investigated for their potential to protect neurons from damage and degeneration.[4][23]

Mechanism of Action

-

Monoamine Oxidase (MAO) Inhibition: Indazole-5-carboxamides have shown a strong affinity for monoamine oxidases (MAO-A and MAO-B).[4][11] Inhibition of these enzymes can increase the levels of certain neurotransmitters in the brain and is a therapeutic strategy for Parkinson's disease.[12]

-

Kinase Inhibition: The LRRK2 antagonist MLi-2, an indazole-based compound, has demonstrated efficacy in models of neurodegenerative disease.[4][11]

Logical Framework: Structure-Activity Relationship (SAR) Studies

Caption: A systematic approach to understanding Structure-Activity Relationships.

Protocol: In Vitro Monoamine Oxidase (MAO) Inhibition Assay

This fluorometric assay determines the inhibitory activity of test compounds against human MAO-A and MAO-B.

Principle: The assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed oxidative deamination of a substrate. In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a fluorogenic probe to produce a highly fluorescent product. A decrease in the rate of fluorescence indicates MAO inhibition.[7]

Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

MAO substrate (e.g., p-Tyramine)

-

Fluorogenic probe (e.g., Amplex® Red)

-

Horseradish Peroxidase (HRP)

-

Novel indazole derivative

-

Known MAO inhibitors for positive controls (e.g., clorgyline for MAO-A, selegiline for MAO-B)

-

96-well black flat-bottom plate

-

Fluorescence plate reader

Procedure:

-

Reagent Preparation: Prepare stock solutions of the enzymes, substrate, probe, HRP, and test/control inhibitors.

-

Inhibitor Incubation: In the wells of the 96-well plate, mix the test indazole derivative with the respective MAO enzyme (MAO-A or MAO-B) in the assay buffer. Incubate for at least 10 minutes at room temperature to allow for interaction.[24]

-

Working Reagent Preparation: Prepare a working reagent containing the assay buffer, substrate, fluorogenic probe, and HRP.

-

Reaction Initiation and Measurement: Add the working reagent to all wells to start the reaction. Immediately begin measuring the fluorescence intensity at an excitation of ~530 nm and an emission of ~585 nm in a kinetic mode for a set period (e.g., 20 minutes).[24]

-

Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition of MAO activity by the test compound and calculate the IC50 value.

The Path Forward: From Bench to Bedside

The diverse biological activities of novel indazole derivatives underscore their immense therapeutic potential. A systematic approach to their evaluation, beginning with robust in vitro assays to determine efficacy and elucidate mechanisms of action, is crucial for identifying promising lead compounds. Subsequent structure-activity relationship studies will guide the optimization of these leads to enhance potency, selectivity, and pharmacokinetic properties, paving the way for preclinical and clinical development. The methodologies outlined in this guide provide a solid foundation for researchers to unlock the full therapeutic promise of this remarkable chemical scaffold.

References

- 1. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) | Springer Nature Experiments [experiments.springernature.com]

- 2. benchchem.com [benchchem.com]

- 3. texaschildrens.org [texaschildrens.org]

- 4. mdpi.com [mdpi.com]

- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Apoptosis Protocols | USF Health [health.usf.edu]

- 9. researchhub.com [researchhub.com]

- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Monoamine Oxidase Inhibition | Evotec [evotec.com]

- 13. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 15. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. bellbrooklabs.com [bellbrooklabs.com]

- 20. In vitro production of IL 1 beta, IL 1 alpha, TNF and IL2 in healthy subjects: distribution, effect of cyclooxygenase inhibition and evidence of independent gene regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Cell-Based Assays to Assess Neuroprotective Activity | Springer Nature Experiments [experiments.springernature.com]

- 22. Determination of minimum inhibitory concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. benchchem.com [benchchem.com]

- 24. resources.bio-techne.com [resources.bio-techne.com]

A Technical Guide to the Pharmacological Potential of 4-Methyl-1H-indazol-6-ol: A Privileged Scaffold for Modern Drug Discovery

Executive Summary

The indazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds in clinical trials and on the market for a wide array of diseases, including cancer and inflammatory conditions.[1][2][3] This guide focuses on a specific, yet underexplored, derivative: 4-Methyl-1H-indazol-6-ol . While not extensively characterized in literature, its structural features—combining the proven indazole core with a key hydroxyl group and a strategically placed methyl substituent—present a compelling starting point for novel therapeutic development. This document provides a hypothesis-driven framework for evaluating its pharmacological potential, with a primary focus on its utility as a molecular fragment for the discovery of next-generation kinase inhibitors. We will detail the scientific rationale, propose a comprehensive validation workflow, and provide actionable experimental protocols for its characterization.

The Indazole Scaffold: A Foundation of Therapeutic Success

Indazoles are bicyclic heterocyclic compounds that have consistently demonstrated a broad spectrum of biological activities.[4][5] Their rigid structure and ability to form critical hydrogen bonds allow them to serve as effective mimics of the adenine region of ATP, making them particularly successful as kinase inhibitors.[6] Marketed drugs such as Pazopanib (a tyrosine kinase inhibitor) and Niraparib (a PARP inhibitor) feature this core, underscoring its clinical and commercial significance.[4]

The specific compound, this compound, possesses several key features:

-

1H-Indazole Core: Provides the foundational structure for target interaction, particularly within the hinge region of kinase ATP-binding pockets.

-

6-Hydroxyl Group (-OH): A critical hydrogen bond donor and acceptor. This functional group can anchor the molecule to key residues in a target's active site, significantly enhancing binding affinity and selectivity. The potential of the indazol-6-ol moiety has been demonstrated in compounds targeting the 5-HT2 receptor.[7]

-

4-Methyl Group (-CH3): This substituent provides steric bulk and modulates the electronic properties of the aromatic system. Its position can be exploited to probe specific pockets within a binding site, potentially conferring selectivity over other related targets.

| Physicochemical Properties of this compound | |

| Molecular Formula | C₈H₈N₂O[8] |

| Molecular Weight | 148.16 g/mol [8][9] |

| Structure | A benzene ring fused to a pyrazole ring, with a methyl group at position 4 and a hydroxyl group at position 6. |

| Predicted Role | Molecular fragment, lead scaffold |

Primary Hypothesis: A Fragment for Kinase Inhibitor Discovery

The vast body of evidence points to the indazole scaffold's success in targeting protein kinases.[10][11] Notably, 4-substituted indazoles have been pivotal in the development of potent and selective inhibitors for the PI3K/Akt signaling pathway, as seen with the clinical candidate GDC-0941 (Pictilisib), which is a 2-(1H-Indazol-4-yl) derivative.[12][13] Furthermore, fragment-based lead discovery (FBLD) has successfully utilized indazole fragments to identify novel inhibitors for challenging targets like the AXL receptor tyrosine kinase.[14]

We hypothesize that This compound is an ideal candidate for FBLD campaigns targeting protein kinases. Its low molecular weight adheres to the "Rule of Three" for fragments, while its functional handles (the -OH group and pyrazole nitrogens) provide the necessary vectors for both initial binding and subsequent chemical elaboration into more potent leads.

Proposed Research & Validation Workflow

To systematically evaluate the pharmacological potential of this compound, we propose a tiered screening and validation workflow. This process is designed to efficiently identify and characterize its activity, beginning with broad screening and progressively focusing on specific, high-value targets.

Caption: Proposed workflow for evaluating this compound.

Experimental Protocols

Protocol 1: High-Throughput Fragment Screening Against a Kinase Panel

Objective: To identify initial kinase targets that interact with this compound.

Causality: Fragment-based screening uses high compound concentrations to detect low-affinity interactions, which are the starting points for medicinal chemistry optimization.[15] A broad panel is essential to uncover both expected and unexpected interactions, maximizing the discovery potential.

Methodology:

-

Assay Platform: Utilize a sensitive, low-volume assay platform suitable for kinase activity, such as ADP-Glo™ (Promega) or LanthaScreen™ (Thermo Fisher Scientific).

-

Kinase Panel: Select a diverse panel of >100 human kinases, ensuring representation from all major families (e.g., TK, TKL, STE, CK1, AGC, CAMK, CMGC).

-

Compound Preparation: Prepare a 100 mM stock solution of this compound in 100% DMSO.

-

Assay Conditions:

-

Perform single-point screening at a high concentration (e.g., 200 µM or 500 µM).

-

Set the ATP concentration at or near the Km for each specific kinase to ensure competitive interactions can be detected.

-

Include appropriate controls:

-

Negative Control: DMSO vehicle only (0% inhibition).

-

Positive Control: A broad-spectrum kinase inhibitor like Staurosporine (100% inhibition).

-

-

-

Data Analysis: Calculate the percent inhibition for each kinase relative to the controls. A hit is typically defined as a compound causing >30% or >50% inhibition (or >3 standard deviations from the mean of the plate).

Protocol 2: Hit Validation and IC₅₀ Determination

Objective: To confirm the activity of initial hits and determine the potency (IC₅₀) of the fragment interaction.

Causality: A dose-response curve validates that the observed inhibition is real and not an artifact of the single high concentration. The IC₅₀ value quantifies the compound's potency and serves as a baseline for future structure-activity relationship (SAR) studies.

Methodology:

-

Kinase Selection: Select the top 3-5 kinase hits from Protocol 1 for follow-up.

-

Compound Preparation: Create a serial dilution series of this compound in DMSO. A typical 10-point, 3-fold dilution series starting from 1 mM is recommended.

-

Assay Execution:

-

Perform the same kinase assay as used in the primary screen.

-

Test each concentration in triplicate to ensure statistical significance.

-

-

Data Analysis:

-

Plot percent inhibition versus the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.

-

A validated fragment hit will exhibit a clear dose-dependent inhibition curve.

-

Protocol 3: Cellular Target Engagement or Downstream Signaling Assay

Objective: To determine if the compound can interact with its target kinase in a cellular environment and affect its signaling pathway.

Causality: Biochemical activity does not always translate to cellular activity due to issues like membrane permeability or efflux. This protocol provides a crucial self-validating step to confirm the fragment's potential as a therapeutic lead.

Methodology:

-

Cell Line Selection: Choose a human cancer cell line where the target kinase is known to be active or is a key driver of proliferation (e.g., for AXL kinase, A549 or MDA-MB-231 cells).

-

Compound Treatment: Treat the cells with increasing concentrations of this compound (e.g., 1 µM to 100 µM) for a defined period (e.g., 2-4 hours).

-

Target Engagement (Option A - Western Blot):

-

Lyse the cells and collect the protein.

-

Perform SDS-PAGE and transfer to a PVDF membrane.

-

Probe with an antibody specific for the phosphorylated form of the target kinase (e.g., p-AXL) and an antibody for the total protein level of the kinase (e.g., Total AXL).

-

A reduction in the phosphorylated protein, without a change in the total protein, indicates target inhibition.

-

-

Target Engagement (Option B - NanoBRET™):

-

If available, use a cell line engineered to express the target kinase as a NanoLuc® fusion protein.

-

This assay measures the displacement of a fluorescent tracer from the target kinase by the compound in live cells, providing a quantitative measure of target engagement.

-

-

Data Analysis: Quantify the reduction in phosphorylation or the displacement of the tracer relative to a vehicle control. Calculate an EC₅₀ if a dose-response is observed.

Future Directions & Conclusion

The successful validation of this compound as a cell-active fragment against a specific kinase would mark it as a highly valuable starting point for a lead optimization program. Subsequent steps would involve:

-

Structural Biology: Obtaining a co-crystal structure of the fragment bound to the target kinase to visualize the binding mode and guide rational drug design.

-

Medicinal Chemistry: Synthesizing analogs to explore the structure-activity relationship (SAR). The 6-hydroxyl group and the pyrazole N1 position are prime handles for derivatization to improve potency and selectivity.

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. researchgate.net [researchgate.net]

- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 1-((S)-2-aminopropyl)-1H-indazol-6-ol: a potent peripherally acting 5-HT2 receptor agonist with ocular hypotensive activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound | CymitQuimica [cymitquimica.com]

- 9. CAS 118933-92-9 | 1-Methyl-1H-indazol-6-ol - Synblock [synblock.com]

- 10. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Fragment-Based Screening Identifies New Quinazolinone-Based Inositol Hexakisphosphate Kinase (IP6K) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Determining the Solubility Profile of 4-Methyl-1H-indazol-6-ol: A Technical Guide for Drug Development Professionals

Foreword: The Critical Role of Solubility in Pharmaceutical Research

In the landscape of drug discovery and development, the aqueous solubility of a therapeutic candidate is a cornerstone physicochemical property that dictates its downstream success. Poor solubility can lead to a cascade of challenges, including unreliable in vitro assay results, difficult formulation development, and compromised bioavailability, ultimately increasing the time and cost of bringing a new chemical entity to market. This guide provides an in-depth technical overview of the methodologies and considerations for determining the solubility profile of 4-Methyl-1H-indazol-6-ol, a heterocyclic compound of interest in medicinal chemistry. By understanding and accurately characterizing its solubility, researchers can make informed decisions to advance promising drug candidates.

Physicochemical Properties of this compound

A foundational understanding of a compound's intrinsic properties is paramount to interpreting its solubility behavior. For this compound, the key physicochemical characteristics are summarized below.

| Property | Value | Source |

| Molecular Formula | C₈H₈N₂O | [1] |

| Molecular Weight | 148.16 g/mol | [1][2] |

| Predicted Density | 1.349 ± 0.06 g/cm³ | [2] |

| Synonyms | 6-Hydroxy-4-methyl-(1H)indazole | [1] |

The structure of this compound, featuring both a hydrogen-bond donating hydroxyl group and a hydrogen-bond accepting indazole ring system, suggests a degree of polarity. The presence of the methyl group introduces a non-polar characteristic. This amphipathic nature implies that its solubility will be significantly influenced by the choice of solvent.

Understanding Solubility: Thermodynamic vs. Kinetic

In the context of drug discovery, solubility is typically assessed in two distinct forms: thermodynamic and kinetic.[3]

-

Thermodynamic Solubility is the true equilibrium solubility of a compound in a given solvent at a specific temperature and pressure. It represents the maximum concentration of a solute that can be dissolved in a solvent to form a saturated solution in equilibrium with the solid phase.[4] The "shake-flask" method is the gold standard for determining thermodynamic solubility.[5]

-

Kinetic Solubility , on the other hand, is often measured in high-throughput screening settings. It is determined by adding a concentrated stock solution of the compound (typically in DMSO) to an aqueous buffer and measuring the concentration at which precipitation occurs.[6][7] This method is faster but can often overestimate the true solubility as it can lead to the formation of supersaturated solutions.[8]

For lead optimization and formulation development, thermodynamic solubility is the more relevant parameter.[3][6]

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The shake-flask method is a robust and widely accepted technique for determining the thermodynamic solubility of a compound.[5]

Principle

An excess amount of the solid compound is added to a known volume of the solvent of interest. The mixture is then agitated at a constant temperature for a sufficient period to allow for equilibrium to be reached between the dissolved and undissolved solid.[4] After equilibration, the undissolved solid is separated by filtration or centrifugation, and the concentration of the compound in the resulting saturated solution is quantified.

Step-by-Step Protocol

-

Preparation of Solvent Systems: Prepare a range of pharmaceutically relevant solvents. A recommended starting panel would include:

-

Addition of Excess Solid: To a series of vials, add a pre-weighed excess of this compound. The exact amount should be sufficient to ensure that a solid phase remains at the end of the experiment.

-

Equilibration: Add a precise volume of each solvent to the respective vials. Seal the vials and place them in a shaker bath maintained at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period, typically 24 to 48 hours, to ensure equilibrium is reached.[6][11]

-

Phase Separation: After equilibration, carefully separate the undissolved solid from the saturated solution. This can be achieved by:

-

Filtration: Using a syringe filter with a low-binding membrane (e.g., PVDF or PTFE).

-

Centrifugation: Centrifuging the samples at a high speed and carefully collecting the supernatant.

-

-

Quantification: Analyze the concentration of this compound in the clear filtrate or supernatant. Common analytical techniques include:

-

High-Performance Liquid Chromatography (HPLC) with UV detection: This is the most common and reliable method. A calibration curve of the compound in the respective solvent must be prepared.

-

UV-Vis Spectroscopy: Can be used if the compound has a suitable chromophore and does not interfere with the solvent's absorbance.[6]

-

LC-MS/MS: Particularly useful for low-solubility compounds or complex matrices.[6]

-

Data Presentation

The solubility data for this compound should be presented in a clear and concise table.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) |

| Purified Water | 25 | [Hypothetical Data] | [Hypothetical Data] |

| PBS (pH 7.4) | 25 | [Hypothetical Data] | [Hypothetical Data] |

| Ethanol | 25 | [Hypothetical Data] | [Hypothetical Data] |

| Methanol | 25 | [Hypothetical Data] | [Hypothetical Data] |

| Acetone | 25 | [Hypothetical Data] | [Hypothetical Data] |

| Acetonitrile | 25 | [Hypothetical Data] | [Hypothetical Data] |

| DMSO | 25 | [Hypothetical Data] | [Hypothetical Data] |

Experimental Workflow Visualization

The following diagrams illustrate the key experimental workflows for determining solubility.

Caption: Thermodynamic Solubility Workflow.

Caption: Kinetic Solubility Workflow.

Interpreting the Solubility Profile

The solubility of this compound will likely vary significantly across the tested solvents.

-

Polar Protic Solvents (Water, Ethanol, Methanol): The hydroxyl group and the nitrogen atoms in the indazole ring can participate in hydrogen bonding with these solvents, which should favor solubility. However, the overall solubility in water is expected to be limited by the non-polar methyl group and the aromatic ring system.

-

Polar Aprotic Solvents (Acetone, Acetonitrile, DMSO): These solvents can act as hydrogen bond acceptors, interacting with the hydroxyl group of the compound. DMSO is a powerful solvent and is expected to show high solubility.

-

Effect of pH: The indazole ring system has a pKa, and the hydroxyl group has a pKa. Therefore, the solubility of this compound in aqueous media will be pH-dependent. It is crucial to determine the pKa of the compound to fully understand its pH-solubility profile.

Conclusion and Future Directions